2-(Phosphonomethyl)pentanedioic acid, commonly known as 2-PMPA, is a potent and selective inhibitor of the enzyme glutamate carboxypeptidase II (GCPII) [, , , ]. GCPII, also referred to as prostate-specific membrane antigen (PSMA), plays a critical role in regulating glutamate neurotransmission and is implicated in various neurological and psychiatric disorders [, , ].
2-PMPA exhibits significant efficacy in preclinical models of neurological diseases, inflammatory bowel disease, cancer, and psychiatric disorders [, ]. This broad spectrum of activity makes 2-PMPA a valuable tool in scientific research for understanding disease mechanisms and developing potential therapeutic interventions.
2-PMPA functions as a potent and selective inhibitor of GCPII/PSMA [, , , ]. It achieves this by binding to the enzyme's active site, preventing it from cleaving its substrate, N-acetylaspartylglutamate (NAAG) [].
This inhibition leads to an increase in NAAG levels, which in turn activates mGluR3 autoreceptors, leading to a decrease in glutamate release []. This mechanism is thought to be responsible for the neuroprotective effects observed in preclinical models of neurological and psychiatric disorders.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8